molecular formula C19H24N2O3S B4772385 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide

Cat. No. B4772385
M. Wt: 360.5 g/mol
InChI Key: RGUXNDDYTOHYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide, also known as AMTB, is a small molecule that has been used in scientific research to study the role of transient receptor potential (TRP) channels in various physiological processes.

Mechanism of Action

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide inhibits the activity of TRPM8 by binding to a specific site on the channel protein. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of TRPM8. By inhibiting TRPM8, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide can block the sensation of cold temperatures and reduce pain associated with cold exposure.
Biochemical and Physiological Effects
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to have several biochemical and physiological effects in various animal models. In rats, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to reduce the sensation of cold temperatures and decrease pain associated with cold exposure. In mice, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to reduce the severity of neuropathic pain and improve thermoregulation. In addition, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been shown to have cardioprotective effects in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide in lab experiments is its selectivity for TRPM8, which allows researchers to study the specific role of this channel in various physiological processes. Another advantage is its potency, which allows researchers to use lower concentrations of the compound in their experiments. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide is its relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several future directions for research involving N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide. One area of research is the role of TRPM8 in cancer progression and metastasis, as this channel has been shown to be upregulated in several types of cancer. Another area of research is the development of more potent and selective inhibitors of TRPM8, which may have therapeutic potential for the treatment of pain and other conditions. Finally, the role of TRPM8 in other physiological processes, such as taste sensation and immune function, is an area of ongoing research.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide has been used in scientific research to investigate the role of TRP channels in various physiological processes, including pain sensation, thermoregulation, and cardiovascular function. TRP channels are a family of ion channels that are involved in the detection of various stimuli, including temperature, pressure, and chemical compounds. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide is a potent and selective inhibitor of TRPM8, a TRP channel that is involved in the detection of cold temperatures.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-6-15-8-10-16(11-9-15)24-12-5-7-17(23)21-19-20-13(2)18(25-19)14(3)22/h8-11H,4-7,12H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXNDDYTOHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-propylphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.